molecular formula C13H18F3N B15389803 N-(3-Methylbutyl)-3-(trifluoromethyl)benzenemethanamine CAS No. 1019488-76-6

N-(3-Methylbutyl)-3-(trifluoromethyl)benzenemethanamine

Cat. No.: B15389803
CAS No.: 1019488-76-6
M. Wt: 245.28 g/mol
InChI Key: DXZIADOOFSTHLJ-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)-3-(trifluoromethyl)benzenemethanamine is a fluorinated aromatic amine characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a methanamine (-CH₂NH-) moiety. The amine nitrogen is further substituted with a 3-methylbutyl group (isoamyl group, -CH₂CH(CH₂CH₃)). This compound belongs to a class of benzenemethanamine derivatives, which are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to the trifluoromethyl group’s electron-withdrawing properties and metabolic stability .

Properties

CAS No.

1019488-76-6

Molecular Formula

C13H18F3N

Molecular Weight

245.28 g/mol

IUPAC Name

3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine

InChI

InChI=1S/C13H18F3N/c1-10(2)6-7-17-9-11-4-3-5-12(8-11)13(14,15)16/h3-5,8,10,17H,6-7,9H2,1-2H3

InChI Key

DXZIADOOFSTHLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Amine Nitrogen

The substitution pattern on the amine nitrogen critically influences physicochemical properties and reactivity. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula N-Substituent Key Properties/Applications References
N-(3-Methylbutyl)-3-(trifluoromethyl)benzenemethanamine C₁₂H₁₆F₃N (estimated) 3-Methylbutyl High lipophilicity; potential agrochemical use
N-Methyl-N-[3-(trifluoromethyl)benzyl]amine C₉H₁₀F₃N Methyl Boiling point: 177.9°C; used in synthetic intermediates
N-Ethyl-N-[3-(trifluoromethyl)benzyl]ethanamine C₁₂H₁₇ClF₃N Diethyl Hydrochloride salt; molecular mass: 267.719 g/mol
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine C₁₇H₁₇F₃NO 2-(4-Methoxyphenyl)ethyl Electron-donating methoxy group; possible pharmacological activity
1-(3-(Trifluoromethyl)phenyl)-N-methylpropan-2-amine C₁₁H₁₄F₃N Methyl, propyl Lower lipophilicity; pKa ~10.22 (predicted)

Key Observations:

  • Steric Effects : Bulky substituents (e.g., 3-methylbutyl) reduce amine nucleophilicity, which may slow reactions like acylation or alkylation compared to smaller N-alkyl groups (e.g., methyl) .
  • Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature stabilizes the aromatic ring, a feature shared across all compared compounds .

Physicochemical Properties

Property Target Compound N-Methyl Analog () N-Ethyl Derivative ()
Molecular Weight ~235.26 g/mol (estimated) 193.18 g/mol 267.72 g/mol
Boiling Point ~200°C (predicted) 177.9°C Not reported
LogP (Lipophilicity) ~3.5 (estimated) ~2.1 ~2.8

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